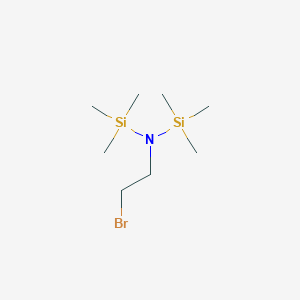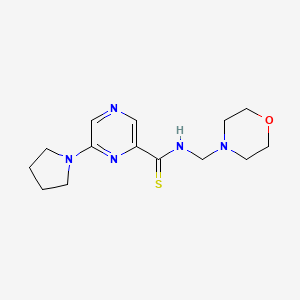![molecular formula C9H12Br4 B14569085 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane CAS No. 61832-86-8](/img/structure/B14569085.png)
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane is a brominated organic compound with the molecular formula C9H12Br4. This compound is characterized by its unique bicyclic structure, which includes four bromine atoms attached to the carbon framework. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane typically involves the bromination of bicyclo[6.1.0]nonane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced bromination techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized derivatives, while reduction can produce partially brominated compounds .
Scientific Research Applications
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,9,9-Tetrabromobicyclo[6.1.0]nonane involves its ability to interact with various molecular targets. The bromine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and industrial processes .
Comparison with Similar Compounds
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: A similar compound with two bromine atoms instead of four.
Bicyclo[4.3.0]nonene Nucleoside Analogues: Compounds with a similar bicyclic structure but different functional groups
Uniqueness
4,4,9,9-Tetrabromobicyclo[6.1.0]nonane is unique due to its high bromine content and specific bicyclic structure. This makes it particularly useful in applications requiring high reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes sets it apart from other similar compounds .
Properties
CAS No. |
61832-86-8 |
|---|---|
Molecular Formula |
C9H12Br4 |
Molecular Weight |
439.81 g/mol |
IUPAC Name |
4,4,9,9-tetrabromobicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H12Br4/c10-8(11)4-1-2-6-7(3-5-8)9(6,12)13/h6-7H,1-5H2 |
InChI Key |
KKFHYTPVIQDMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC(C1)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
![2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14569022.png)


![6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene](/img/structure/B14569042.png)


![Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate](/img/structure/B14569059.png)



